1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
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Overview
Description
1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a piperazine ring substituted with a methyl group and a 2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl group, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid involves multiple steps:
Formation of 4-propan-2-ylphenol: This can be achieved through the alkylation of phenol with propan-2-yl bromide in the presence of a base such as potassium carbonate.
Etherification: The 4-propan-2-ylphenol is then reacted with 2-chloroethanol to form 2-(4-propan-2-ylphenoxy)ethanol.
Further Etherification: The 2-(4-propan-2-ylphenoxy)ethanol is reacted with 2-chloroethylamine to form 2-[2-(4-propan-2-ylphenoxy)ethoxy]ethylamine.
Piperazine Formation: The 2-[2-(4-propan-2-ylphenoxy)ethoxy]ethylamine is then reacted with 1-methylpiperazine to form 1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine.
Formation of Oxalic Acid Salt: Finally, the 1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine is reacted with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the phenolic ring.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Brominated or nitrated phenolic compounds.
Scientific Research Applications
1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenolic group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine: Similar structure but with a methyl group instead of a propan-2-yl group.
1-Methyl-4-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]piperazine: Similar structure but with an ethyl group instead of a propan-2-yl group.
1-Methyl-4-[2-[2-(4-propylphenoxy)ethoxy]ethyl]piperazine: Similar structure but with a propyl group instead of a propan-2-yl group.
Uniqueness
1-Methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is unique due to the presence of the propan-2-yl group, which can enhance its hydrophobic interactions with molecular targets. This can lead to increased potency and selectivity in its biological effects compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-methyl-4-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.C2H2O4/c1-16(2)17-4-6-18(7-5-17)22-15-14-21-13-12-20-10-8-19(3)9-11-20;3-1(4)2(5)6/h4-7,16H,8-15H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIGTKRQHQXJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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